molecular formula C23H29N3O3 B12497852 Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate

Cat. No.: B12497852
M. Wt: 395.5 g/mol
InChI Key: MBZATXRLUHQFQB-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate is a complex organic compound with a molecular formula of C21H29N3O3. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises an ethylpiperazine moiety, a phenylacetyl group, and a benzoate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of ethylamine with piperazine to form 1-ethylpiperazine.

    Acylation: The next step is the acylation of 1-ethylpiperazine with phenylacetyl chloride to form the phenylacetyl derivative.

    Esterification: Finally, the phenylacetyl derivative is reacted with ethyl 4-aminobenzoate under esterification conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenylacetyl moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine or phenylacetyl derivatives.

Scientific Research Applications

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.

Comparison with Similar Compounds

Ethyl 4-(4-ethylpiperazin-1-yl)-3-[(phenylacetyl)amino]benzoate can be compared with similar compounds like:

    Ethyl 4-(2-(4-ethylpiperazin-1-yl)acetamido)benzoate: Similar structure but different functional groups.

    4-[(4-ethylpiperazin-1-yl)methyl]aniline: Contains a piperazine moiety but lacks the phenylacetyl and benzoate groups.

Properties

Molecular Formula

C23H29N3O3

Molecular Weight

395.5 g/mol

IUPAC Name

ethyl 4-(4-ethylpiperazin-1-yl)-3-[(2-phenylacetyl)amino]benzoate

InChI

InChI=1S/C23H29N3O3/c1-3-25-12-14-26(15-13-25)21-11-10-19(23(28)29-4-2)17-20(21)24-22(27)16-18-8-6-5-7-9-18/h5-11,17H,3-4,12-16H2,1-2H3,(H,24,27)

InChI Key

MBZATXRLUHQFQB-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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